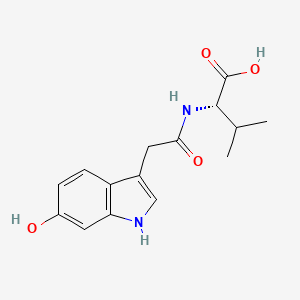

n-(6-Hydroxyindol-3-ylacetyl)-valine

Beschreibung

Eigenschaften

Molekularformel |

C15H18N2O4 |

|---|---|

Molekulargewicht |

290.31 g/mol |

IUPAC-Name |

(2S)-2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H18N2O4/c1-8(2)14(15(20)21)17-13(19)5-9-7-16-12-6-10(18)3-4-11(9)12/h3-4,6-8,14,16,18H,5H2,1-2H3,(H,17,19)(H,20,21)/t14-/m0/s1 |

InChI-Schlüssel |

SEUUNRVBBVWRRE-AWEZNQCLSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=C1C=CC(=C2)O |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=C1C=CC(=C2)O |

Synonyme |

6-OH-IAA-Val N-(6-hydroxyindol-3-ylacetyl)-valine |

Herkunft des Produkts |

United States |

Q & A

Q. Basic Research Focus :

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors (e.g., tyrosine kinases linked to indole-mediated signaling).

- Structural analysis : X-ray crystallography or cryo-EM of the compound bound to target proteins reveals key interaction sites (e.g., indole ring π-stacking with hydrophobic pockets) .

Q. Advanced Consideration :

- Dynamic interactions : Employ molecular dynamics (MD) simulations to model conformational changes in targets upon binding. Compare with mutagenesis data (e.g., alanine scanning) to validate critical residues .

- Pathway modulation : Use transcriptomics/proteomics to identify downstream effects on apoptosis or proliferation pathways in cancer cell lines .

What analytical techniques are recommended for validating the structure and purity of N-(6-Hydroxyindol-3-ylacetyl)-valine derivatives?

Q. Basic Research Focus :

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error. Parallel reaction monitoring (PRM) enhances selectivity for trace impurities .

- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., indole C-3 vs. C-5 substitution) and confirms acetylation .

Q. Advanced Consideration :

- Stability testing : Use accelerated degradation studies (pH 2–12, 40–60°C) with LC-MS to identify hydrolysis/byproducts. Correlate with computational degradation models .

How should contradictions in biological activity data be addressed when studying this compound?

Q. Basic Research Focus :

- Experimental replication : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability in IC₅₀ assays .

- Dose-response validation : Use orthogonal assays (e.g., Western blot for protein targets vs. cell viability assays) to confirm mechanism-specific effects .

Q. Advanced Consideration :

- Meta-analysis : Apply statistical tools (Grubb’s test for outliers, t-tests for group differences) to reconcile conflicting datasets. Cross-reference with structural analogs to isolate scaffold-specific vs. substituent-driven effects .

What experimental design considerations are critical when incorporating this compound into in vitro or in vivo studies?

Q. Basic Research Focus :

- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound stability while avoiding cytotoxicity (DMSO <0.1% v/v) .

- Control groups : Include valine and indole-acetyl derivatives as controls to distinguish synergistic effects .

Q. Advanced Consideration :

- Pharmacokinetics : For in vivo studies, employ stable isotope-labeled tracers (e.g., ¹³C-valine) and LC-MS/MS to track bioavailability and metabolic clearance .

How can researchers integrate computational modeling with experimental data to predict the compound’s mechanism of action?

Q. Advanced Research Focus :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., Bcl-2 family proteins). Validate with mutagenesis .

- QSAR modeling : Corrogate substituent effects (e.g., hydroxyindole vs. methoxyindole) with biological activity to guide rational design .

What strategies are recommended for validating the compound’s role in modulating specific biochemical pathways (e.g., apoptosis)?

Q. Advanced Research Focus :

- Multi-omics integration : Combine RNA-seq (transcriptional changes) with phosphoproteomics (kinase activity) in treated cell lines.

- Functional assays : Caspase-3/7 activation assays and Annexin V staining quantify apoptotic induction. Compare with ROS generation metrics to rule out off-target oxidative stress .

How should researchers address discrepancies between in silico predictions and experimental outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.